Aloin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

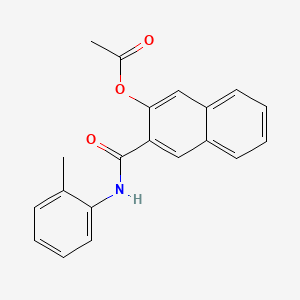

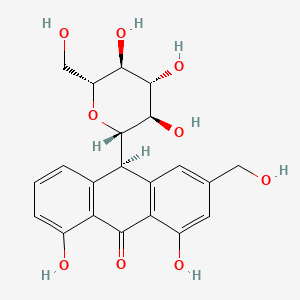

Aloin B, also known as barbaloin, is a bitter, yellow-brown compound found in the exudate of various Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is primarily known for its use as a stimulant-laxative, inducing bowel movements by irritating the colon .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the yellow exudate of Aloe species such as Aloe barbadensis (Aloe vera) and Aloe ferox. The extraction process typically involves the use of solvents like phosphate-buffered saline (pH 3) or acetonitrile acidified with formic acid. High-performance liquid chromatography (HPLC) is commonly used to quantify and purify aloin from these extracts .

Industrial Production Methods: Industrial production of aloin involves the extraction of aloe latex, which is then purified through crystallization. The process may include the use of aliphatic diols or triols of low molecular weight to enhance the extraction efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Aloin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of aloin can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include anthraquinone derivatives and glycosylated compounds .

Aplicaciones Científicas De Investigación

Aloin B has a wide range of scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies and as a precursor for synthesizing other anthraquinone derivatives.

Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Investigated for its potential neuroprotective and anticancer effects.

Industry: Utilized in the production of laxatives, cosmetics, and as a bittering agent in alcoholic beverages.

Mecanismo De Acción

Aloin B exerts its effects through various molecular targets and pathways:

Laxative Effect: this compound irritates the colon, stimulating bowel movements by increasing peristalsis.

Anti-inflammatory and Antioxidant Effects: this compound activates the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, promoting cell survival and inhibiting apoptosis. .

Anticancer Effects: this compound inhibits proteasome activity, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Aloin B is often compared with other anthraquinone derivatives such as:

Aloe-emodin: Known for its laxative and anticancer properties.

Aloesin: Exhibits skin-lightening and anti-inflammatory effects.

Emodin: Possesses laxative, anti-inflammatory, and anticancer properties.

Uniqueness: this compound’s unique combination of glycosylation and anthraquinone structure contributes to its distinct pharmacological profile, making it a versatile compound in various scientific and industrial applications .

Propiedades

Número CAS |

5133-19-7 |

|---|---|

Fórmula molecular |

C21H22O9 |

Peso molecular |

418.4 g/mol |

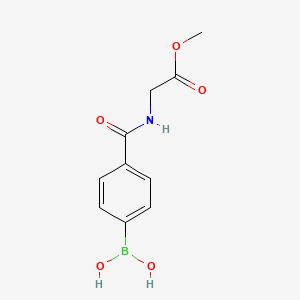

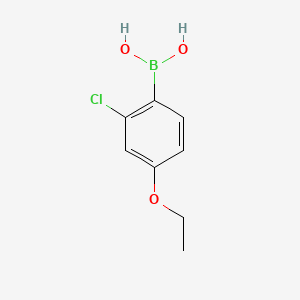

Nombre IUPAC |

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1 |

Clave InChI |

AFHJQYHRLPMKHU-GCLVLASRSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

SMILES isomérico |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |

SMILES canónico |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

melting_point |

148 °C; 70 - 80 °C (monohydrate) |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.